Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate

Lipophilicity XLogP3 Drug delivery

Multi-step bioconjugation protocols demand orthogonal protection and precise reactivity. Chloromethyl 8-(Boc-amino)octyl carbonate (CAS 626230-83-9) resolves this by combining a Boc-protected primary amine with a reactive chloromethyl carbonate ester in a single bifunctional scaffold. - Orthogonal reactivity: Boc-protected amine enables sequential deprotection after initial coupling. - Flexible C8 spacer: Enhances lipophilicity (XLogP3 4.4) and conjugate flexibility for peptide therapeutics. - Mild coupling conditions: Chloromethyl carbonate reacts with nucleophiles (amine, hydroxyl) while Boc remains intact. - R&D-ready: ≥95% purity with in-stock availability for immediate global dispatch.

Molecular Formula C15H28ClNO5
Molecular Weight 337.84 g/mol
CAS No. 626230-83-9
Cat. No. B1407817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate
CAS626230-83-9
Molecular FormulaC15H28ClNO5
Molecular Weight337.84 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCCCCOC(=O)OCCl
InChIInChI=1S/C15H28ClNO5/c1-15(2,3)22-13(18)17-10-8-6-4-5-7-9-11-20-14(19)21-12-16/h4-12H2,1-3H3,(H,17,18)
InChIKeyGQGSZEWDIFYMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl 8-(Boc-amino)octyl Carbonate


Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate (CAS 626230-83-9) is a specialized bifunctional reagent featuring a Boc-protected primary amine and a reactive chloromethyl carbonate ester [1]. This structural arrangement integrates a temporary amino protecting group with an electrophilic handle suitable for nucleophilic displacement, making it a versatile intermediate for peptide coupling, linker chemistry, and the construction of lipidated conjugates [1].

Bifunctional Linker
Orthogonal Boc-protected amine and chloromethyl carbonate electrophile for sequential conjugation.
Extended Spacer
Eight-carbon alkyl chain enhances conjugate flexibility and lipophilic anchoring.
Solid-Phase Compatible
Suitable for peptide coupling and multi-step linker strategies under mild acidic Boc removal.

Simple Carbonates vs. Boc-Amino Spacer


Generic chloromethyl carbonates such as chloromethyl methyl carbonate or chloromethyl isopropyl carbonate serve as prodrug reagents but lack the orthogonal protection and extended spacer of the target compound [1]. The absence of a Boc-protected amine prevents sequential deprotection and limits downstream functionalization, while shorter or unbranched alkyl chains alter lipophilicity, solubility, and conjugate flexibility [2]. These differences directly impact synthetic efficiency, biological performance of resulting conjugates, and procurement decisions when multi-step protocols demand precise orthogonal reactivity.

!
Lacks orthogonal protection
Simple chloromethyl carbonates (e.g., methyl or isopropyl esters) contain no Boc-protected amine, preventing post-coupling deprotection and further functionalization.
!
Altered lipophilicity and spacing
Shorter or unbranched alkyl chains modify solubility, conjugate mobility, and membrane partitioning, which may shift performance in lipidated constructs.

Quantitative Differentiation


Lipophilicity (XLogP3)

The target compound exhibits a computed XLogP3 of 4.4 [1], compared to 2.2 for the simpler chloromethyl tert-butyl carbonate [2]. This >100-fold increase in octanol-water partition coefficient reflects the contribution of the eight-carbon spacer and Boc-amino group, which can enhance membrane permeability or alter tissue distribution of derived conjugates.

Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3 = +2.2 log units (4.4 vs 2.2 for chloromethyl tert-butyl carbonate)
Indicates higher lipophilicity that may influence conjugate distribution in model studies.
Computed value, PubChem 2019. Data to verify experimentally.
Lipophilicity XLogP3 Drug delivery

TPSA and H-Bond Donors

The target compound has a topological polar surface area (TPSA) of 73.9 Ų and one hydrogen bond donor (NH) [1], whereas chloromethyl tert-butyl carbonate shows a TPSA of only 35.5 Ų and zero H-bond donors [2]. The increased TPSA arises from the Boc-protected amine and additional carbonyl oxygen, offering both a handle for subsequent deprotection and a potential modulatory effect on passive permeability.

TPSA & H-Bond Donors
Cross-study comparable
ΔTPSA = +38.4 Ų; gain of 1 H-bond donor (vs chloromethyl tert-butyl carbonate)
Higher polar surface area can modulate passive permeability and solubility profiles.
Calculated with Cactvs 3.4.6.11. Experimental validation recommended.
TPSA Hydrogen bonding Membrane permeability

Orthogonal Boc Deprotection

The Boc group provides acid-labile amine protection that is orthogonal to Fmoc or Cbz strategies. While simple chloromethyl carbonates (e.g., chloromethyl methyl carbonate) are used solely as electrophilic prodrug moieties, the target compound allows the amine to be unmasked under controlled acidic conditions (e.g., TFA) before or after the carbonate has reacted [1]. No direct laboratory kinetic data are available in peer-reviewed literature, but the well-established reactivity difference between Boc-protected and unprotected amino linkers supports its preferential use in multi-step syntheses.

Orthogonal Boc Deprotection
Class-level inference
Acid-labile Boc group enables sequential amine unmasking after carbonate reaction; simple chloromethyl carbonates lack this handle.
Supports multi-step conjugate synthesis with orthogonal protecting group strategies.
Based on established Boc chemistry. No direct kinetic data for this specific compound.
Boc protection Orthogonal deprotection Peptide synthesis

Research & Industrial Applications


Lipidated Peptide Synthesis

The eight-carbon chain provides a hydrophobic anchor that can improve the pharmacokinetic profile of peptide therapeutics [1]. The Boc group can be removed post-coupling to reveal a free amine for further modification, directly stemming from its orthogonal protection capability.

Stimuli-Responsive Prodrug Linkers

The chloromethyl carbonate moiety acts as a reactive handle for attachment to carboxylate- or amine-containing drugs, while the Boc-amino spacer can be deprotected to generate a cationic site that responds to pH changes in the tumor microenvironment, leveraging the compound's high lipophilicity (XLogP3 4.4) [1].

Self-Immolative Linker Systems

The Boc-protected amine can be unmasked to trigger 1,6-elimination cascades in self-immolative linker designs, a strategy used in antibody-drug conjugates. The compound's 14 rotatable bonds provide the conformational flexibility necessary for efficient cyclization-based drug release [1].

Polymer & Surface Modification

The chloromethyl carbonate reacts with nucleophilic groups on polymers (e.g., hydroxyl, amine) under mild conditions, while the Boc group remains intact. Subsequent deprotection yields a reactive amine for further functionalization, enabling step-wise surface engineering.

Application
Selection Property
Validation Focus
Peptide conjugate research
C8 lipid anchor and orthogonal amine
Deprotection efficiency and conjugate stability
Prodrug linker design studies
Chloromethyl carbonate reactivity and pH-triggered amine exposure
pH-dependent release kinetics in model systems
Self-immolative linker studies
Boc removal triggers 1,6-elimination cascade
Cyclization efficiency and payload release rate
Polymer surface engineering
Selective nucleophilic substitution on polymers
Step-wise grafting density and surface characterization
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